molecular formula C19H18N2O4 B4710783 N-(4-acetylphenyl)-3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide

N-(4-acetylphenyl)-3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide

Cat. No. B4710783
M. Wt: 338.4 g/mol
InChI Key: QPWQVIBFXWSIFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-acetylphenyl)-3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide, also known as AMN082, is a selective agonist of the metabotropic glutamate receptor subtype 7 (mGluR7). The compound was first synthesized in 2002 by scientists at the pharmaceutical company Merck & Co. and has since been used extensively in scientific research.

Mechanism of Action

N-(4-acetylphenyl)-3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide is a selective agonist of the mGluR7 receptor, which is a member of the G protein-coupled receptor family. Activation of the mGluR7 receptor leads to the inhibition of neurotransmitter release, particularly of the excitatory neurotransmitter glutamate. This inhibition is thought to play a role in the neuroprotective and antipsychotic effects of this compound.
Biochemical and Physiological Effects:
In addition to its effects on neurotransmitter release, this compound has been shown to have other biochemical and physiological effects. For example, the compound has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is important for the survival and growth of neurons. This compound has also been shown to increase the activity of the enzyme nitric oxide synthase (NOS), which is involved in the production of the neurotransmitter nitric oxide.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-acetylphenyl)-3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide in lab experiments is its selectivity for the mGluR7 receptor, which allows for more precise manipulation of this receptor compared to non-selective compounds. However, one limitation of using this compound is its relatively low potency compared to other mGluR7 agonists, which may require higher concentrations of the compound to achieve the desired effects.

Future Directions

There are several future directions for research on N-(4-acetylphenyl)-3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide and the mGluR7 receptor. One area of interest is the role of mGluR7 in addiction and drug abuse, as the receptor has been shown to modulate the effects of drugs of abuse such as cocaine and alcohol. Another area of interest is the potential therapeutic use of mGluR7 agonists in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Finally, further research is needed to better understand the biochemical and physiological effects of this compound and other mGluR7 agonists, as well as their potential side effects and limitations.

Scientific Research Applications

N-(4-acetylphenyl)-3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide has been used in a variety of scientific research applications, including studies of the mGluR7 receptor and its role in the nervous system. The compound has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury, as well as antipsychotic effects in animal models of schizophrenia.

properties

IUPAC Name

N-(4-acetylphenyl)-3-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-12(22)13-7-9-14(10-8-13)20-19(23)18-11-16(21-25-18)15-5-3-4-6-17(15)24-2/h3-10,18H,11H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPWQVIBFXWSIFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2CC(=NO2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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